3,4-Dichlorophenacyl acetate
Description
3,4-Dichlorophenacyl acetate is an organic compound featuring a phenacyl backbone substituted with chlorine atoms at the 3- and 4-positions, esterified with an acetate group. Chlorinated aromatic esters like this are often explored for their reactivity, biological activity, and utility as synthetic intermediates .
Properties
CAS No. |
65143-38-6 |
|---|---|
Molecular Formula |
C10H8Cl2O3 |
Molecular Weight |
247.07 g/mol |
IUPAC Name |
[2-(3,4-dichlorophenyl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C10H8Cl2O3/c1-6(13)15-5-10(14)7-2-3-8(11)9(12)4-7/h2-4H,5H2,1H3 |
InChI Key |
BCPUMZZEYHHAIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
- 3,4-Dichlorophenacyl acetate vs. 2,4-Dichlorophenoxy acetate (): The 3,4-dichloro substitution pattern in the target compound contrasts with the 2,4-dichloro configuration in 2,4-dichlorophenoxy acetate. Chlorine’s electron-withdrawing nature influences the aromatic ring’s electronic density, affecting reactivity. For instance, 2,4-dichloro derivatives are commonly associated with herbicidal activity (e.g., 2,4-D), while 3,4-substituted analogs may exhibit distinct biological or chemical behavior due to altered resonance and steric effects .
- This compound vs. Caffeic Acid (): Caffeic acid (3,4-dihydroxybenzeneacrylic acid) replaces chlorine atoms with hydroxyl groups, resulting in contrasting properties. Hydroxyl groups are electron-donating, increasing solubility in polar solvents and enabling hydrogen bonding. In contrast, chlorine substituents enhance lipophilicity and stability against oxidation, making this compound more suited for applications requiring non-polar environments or prolonged stability .
Physical and Functional Properties
Q & A
Q. What are the established methods for synthesizing 3,4-Dichlorophenacyl acetate?
A common synthesis approach involves esterification under acidic conditions. For example, a modified protocol derived from 2,4-dichlorophenoxy acetate synthesis (Ronald et al., 1974) can be adapted: dissolve 0.01 moles of 3,4-dichlorobenzoic acid in methanol, add concentrated sulfuric acid as a catalyst, and reflux for 4 hours. The crude product is precipitated in ice water, filtered, washed, and recrystallized from ethanol. Yield optimization may require adjusting reaction time, temperature, or solvent polarity .
Q. What characterization techniques are critical for verifying this compound’s purity and structure?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For identifying proton environments and confirming substituent positions (e.g., dichloro groups).
- Mass Spectrometry (MS) : To validate the molecular ion peak (CHClNO, m/z 357.16) and fragmentation patterns .
- X-ray Crystallography : Resolve bond angles and molecular packing, as demonstrated in structural studies of dichlorophenyl derivatives .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Use fume hoods and personal protective equipment (gloves, goggles).
- Store in airtight containers away from oxidizers and moisture.
- Follow institutional guidelines for disposal, as outlined in chemical safety frameworks emphasizing specialist handling .
Advanced Research Questions
Q. How can synthesis conditions be optimized to improve yield and reduce byproducts?
Systematic optimization involves:
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.
- Catalyst Alternatives : Replace HSO with milder acids (e.g., p-toluenesulfonic acid) to minimize decomposition.
- Kinetic Monitoring : Use in-situ FTIR or HPLC to track reaction progress and identify side reactions .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) between studies?
- Cross-Validation : Compare data with structurally analogous compounds (e.g., 2,4-dichlorophenoxyacetic acid derivatives) to identify environmental effects on chemical shifts .
- Computational Modeling : Use DFT calculations to predict NMR shifts and validate experimental observations.
- Collaborative Reproducibility : Replicate protocols across labs to isolate instrumentation or procedural variables.
Q. What advanced analytical methods elucidate the compound’s interactions in biological or material systems?
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities in ligand-receptor studies.
- Molecular Dynamics Simulations : Model membrane permeability or lipid bilayer interactions, inspired by methodologies for cholesteryl esters .
- Synchrotron X-ray Scattering : Probe structural changes in crystalline or amorphous phases under varying conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
